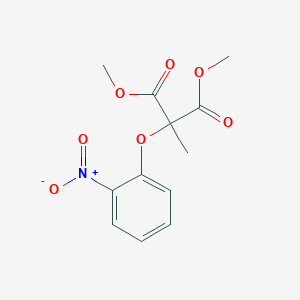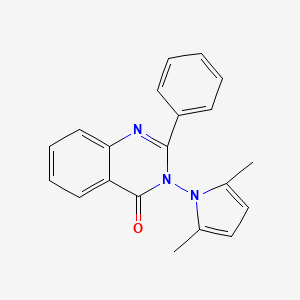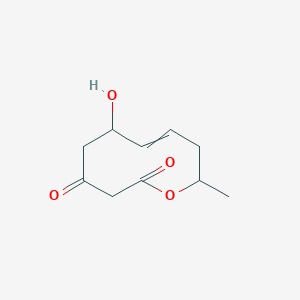![molecular formula C15H13NO4S B12558539 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one CAS No. 142167-51-9](/img/structure/B12558539.png)
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a phenyl ring, along with a sulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-methoxythiophenol with 4-nitroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-aminophenyl)ethan-1-one
- 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-chlorophenyl)ethan-1-one
- 2-[(4-Methoxyphenyl)sulfanyl]-1-(4-methylphenyl)ethan-1-one
Uniqueness
2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
142167-51-9 |
|---|---|
Formule moléculaire |
C15H13NO4S |
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)sulfanyl-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C15H13NO4S/c1-20-13-6-8-14(9-7-13)21-10-15(17)11-2-4-12(5-3-11)16(18)19/h2-9H,10H2,1H3 |
Clé InChI |
TYIRCCXXHKYEMW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)

![[2-(Bromomethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B12558475.png)

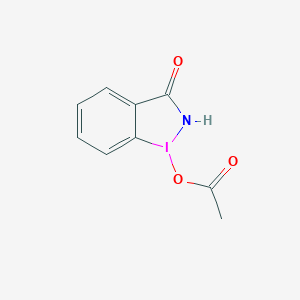
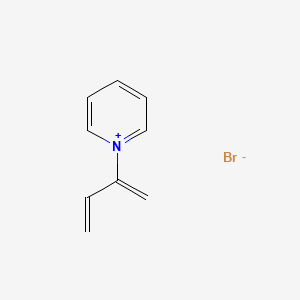
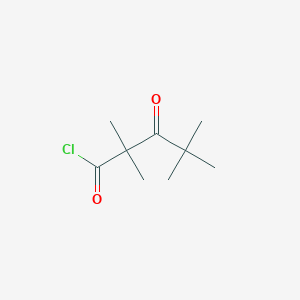

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
